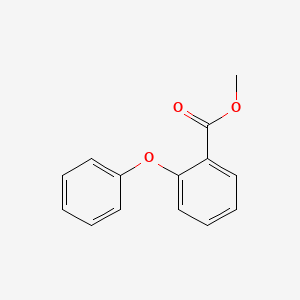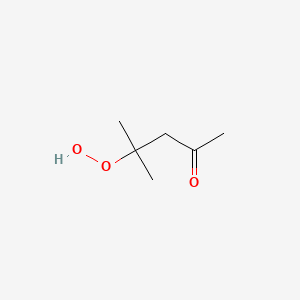
4-Hydroperoxy-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl isobutyl ketone peroxide appears as a colorless liquid shipped with not more than 62% peroxide in solution of methyl isobutyl ketone. Crystallizes when dry. May explode from heat, shock or friction when dry.
Aplicaciones Científicas De Investigación
Iron(III) Extraction and Separation
4-methylpentan-2-ol, closely related to 4-Hydroperoxy-4-methylpentan-2-one, has been utilized for the quantitative extraction of iron(III) from hydrochloric acid. This process involves stripping the iron(III) with water and determining it titrimetrically, though certain elements like Te(IV) and Se(IV) can interfere with this process (Gawali & Shinde, 1974).
Aroma Component in Wines
A significant discovery in the flavor and fragrance industry is the identification of 4-mercapto-4-methylpentan-2-one in Vitis vinifera L. var. Sauvignon wines. This compound, known for its potent odors of box tree and cat urine, plays a major role in the varietal aroma of these wines, despite its low concentration. Its perception threshold in water and wine is extremely low, emphasizing its impact on the sensory experience of Sauvignon wines (Darriet et al., 1995).
Thermodynamic Modeling in Ternary Systems
In a study focusing on phase equilibrium, 4-methylpentan-2-one demonstrated excellent performance in extracting methylphenols from water. The study involved measuring tie-line data for ternary systems, and the results were correlated with activity coefficient models, indicating the compound's effectiveness in such processes (Chen et al., 2017).
Enzymatic Release in Wine Aroma
Research shows that 4-mercapto-4-methylpentan-2-one (4-MMP) can be enzymatically released from an odorless must extract, significantly contributing to the "boxtree" or "broom plant" odor of Sauvignon wines. This process involves the use of a cell-free extract of Eubacterium limosum, highlighting the potential for enzymatic interventions in enhancing wine aromas (Tominaga, Masneuf-Pomarède, & Dubourdieu, 1995).
Propiedades
Número CAS |
37206-20-5 |
|---|---|
Nombre del producto |
4-Hydroperoxy-4-methylpentan-2-one |
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
4-hydroperoxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)4-6(2,3)9-8/h8H,4H2,1-3H3 |
Clave InChI |
TVLYPTZVJFAYSU-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)OO |
SMILES canónico |
CC(=O)CC(C)(C)OO |
Otros números CAS |
28056-59-9 |
Descripción física |
Methyl isobutyl ketone peroxide appears as a colorless liquid shipped with not more than 62% peroxide in solution of methyl isobutyl ketone. Crystallizes when dry. May explode from heat, shock or friction when dry. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



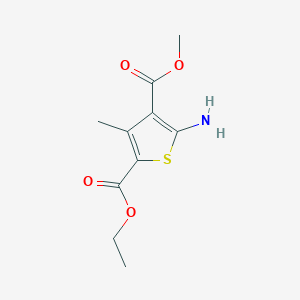
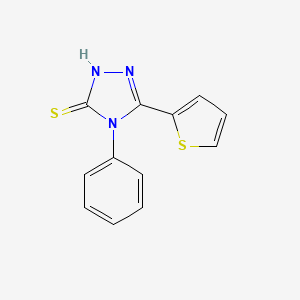
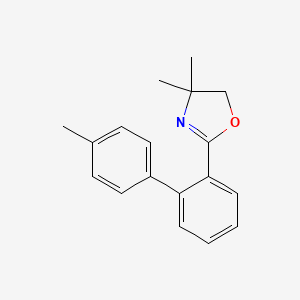
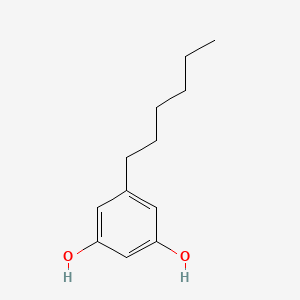
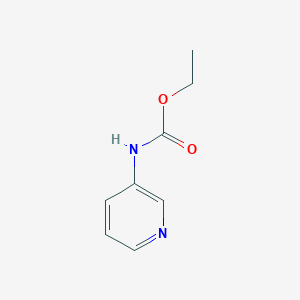
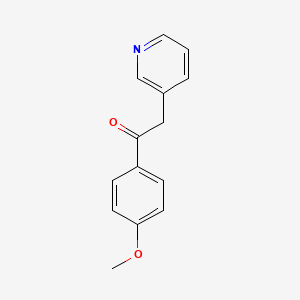
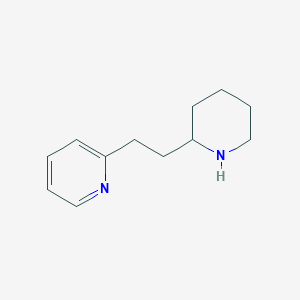
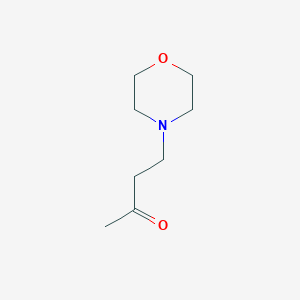
![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol](/img/structure/B1595414.png)
![2-[(2-Formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B1595415.png)
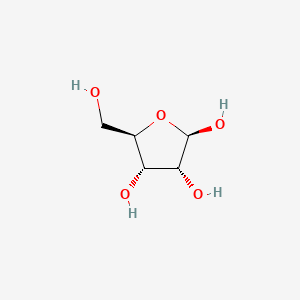
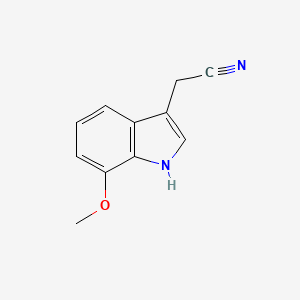
![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1595418.png)
